2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) typically involves the bromination of a benzopyran derivative followed by the introduction of methoxyethoxy groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Industrial Production Methods
This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling brominating agents and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not intended for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) involves its interaction with specific molecular targets. The bromine atom and methoxyethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,5-dimethoxy-phenol
- 5-bromo-1,2,4-trimethoxybenzene
- 1-bromo-4-tert-butoxybenzene
Uniqueness
2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) is unique due to its specific substitution pattern and the presence of both bromine and methoxyethoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
CAS No. |
557757-31-0 |
---|---|
Molecular Formula |
C19H27BrO7 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
6-bromo-5,8-bis(2-methoxyethoxymethoxy)-2,2-dimethylchromene |
InChI |
InChI=1S/C19H27BrO7/c1-19(2)6-5-14-17(26-13-24-10-8-22-4)15(20)11-16(18(14)27-19)25-12-23-9-7-21-3/h5-6,11H,7-10,12-13H2,1-4H3 |
InChI Key |
FESNTSHJIKZINK-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2OCOCCOC)Br)OCOCCOC)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2OCOCCOC)Br)OCOCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.